2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
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Overview
Description
Synthesis Analysis
Indole derivatives, including compounds with structures similar to "2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole," are synthesized through various methods, aiming to explore their potential as biological agents. For instance, Romagnoli et al. (2008) synthesized a series of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, highlighting the diverse synthetic routes available for modifying the indole nucleus with different moieties such as chloro, methyl, or methoxy groups, potentially applicable to our compound of interest (Romagnoli et al., 2008).
Molecular Structure Analysis
The structural analysis of indole derivatives reveals intricate details about their interaction potential and stability. For example, the study of an iodinated indomethacin analog provides insights into the bond distances and angles that could be similar in our compound, indicating steric strain and the orientation of substituents which might affect its biological activity (Loll et al., 1996).
Chemical Reactions and Properties
Indole derivatives engage in a variety of chemical reactions, leading to diverse biological activities. The Meisenheimer rearrangement of certain indole N-oxides, as discussed by Kurihara et al. (1991), showcases the reactivity of such compounds under specific conditions, potentially relevant to our compound's chemical behavior (Kurihara et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of indole derivatives. The synthesis and structural elucidation of an iodinated indomethacin analog provide valuable data that can help infer the physical characteristics of similar compounds (Loll et al., 1996).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemical agents and stability under various conditions, are essential for determining the compound's suitability for specific applications. The work by Kametani et al. (1978) on photo-oxygenation reactions of indole derivatives illustrates the potential chemical transformations our compound might undergo, providing insights into its reactivity and stability (Kametani et al., 1978).
Scientific Research Applications
Anticancer Properties
2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole and its derivatives have been extensively studied for their anticancer properties. A notable study synthesized a series of novel analogs, which were evaluated for in vitro cytotoxicity against a panel of 57 human tumor cell lines. Compound 3o, in particular, demonstrated significant cytotoxicity against non-small cell lung cancer and melanoma cell lines, suggesting potential as leads for anticancer drug development (Penthala et al., 2010). Additionally, compounds modified with different moieties such as chloro, methyl, or methoxy, especially 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, were identified as highly potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Nucleophilic Reactivity and Synthetic Utility
The compound and its structural variants are also valuable in synthetic organic chemistry due to their nucleophilic reactivity. For instance, 2-Chloro-1-methoxymethylindole-3-carboxaldehyde was identified as an excellent substrate for various nitrogen nucleophiles, yielding 2-substituted indoles. This reactivity was leveraged in synthesizing an unusual TrpHis fragment of the bicyclic octapeptide moroidin (Comber & Moody, 1992). Additionally, the reactivities of various indoles, including compounds similar in structure to this compound, were studied, providing insights into the nucleophilicity of indole structures, which is crucial for understanding their behavior in synthetic pathways (Lakhdar et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-15-9-5-3-7-12(15)14(17(21)19)11-20-24-18(22)13-8-4-6-10-16(13)23-2/h3-11H,1-2H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJYIXBUSYILO-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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